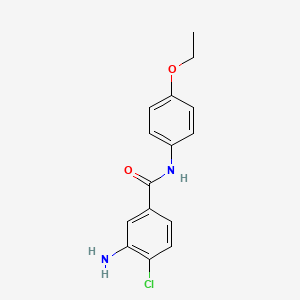

N-(3-Chloropropyl)-1H-1,3-benzodiazol-2-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions and the use of catalysts. For instance, the synthesis of (E)-N-benzylidene-2-phenyl-1H-benzo[d]imidazo[1,2-a]imidazol-3-amine derivatives is catalyzed by thiamine hydrochloride and involves a four-component reaction . Similarly, 3-Aryl-2-chloropropanal, a potential intermediate for related compounds, is synthesized through the reaction of arenediazonium chlorides with acrolein in the presence of copper(II) chloride . These methods suggest that the synthesis of N-(3-Chloropropyl)-1H-1,3-benzodiazol-2-amine hydrochloride could also involve multi-step reactions with appropriate catalysts and intermediates.

Molecular Structure Analysis

The molecular structure of related compounds is confirmed using various analytical techniques such as IR, NMR, and mass spectrometry . These techniques could similarly be applied to determine the structure of N-(3-Chloropropyl)-1H-1,3-benzodiazol-2-amine hydrochloride. The presence of specific functional groups and the overall molecular framework can be elucidated through these analytical methods.

Chemical Reactions Analysis

The papers describe the reactivity of similar compounds, indicating that functional groups such as the benzyl moiety can tolerate a variety of substituents, which can influence the potency and selectivity of the compounds . The reactivity of N-(3-Chloropropyl)-1H-1,3-benzodiazol-2-amine hydrochloride could be inferred based on these findings, suggesting that modifications to the compound could be made to tailor its properties for specific applications.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(3-Chloropropyl)-1H-1,3-benzodiazol-2-amine hydrochloride are not directly discussed, the properties of related compounds can provide some context. For example, the solubility, melting points, and stability of the compounds can be influenced by their molecular structure and substituents . These properties are important for the practical application and handling of the compound in various environments.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocycles

3-Aryl-2-chloropropanal, a derivative, was used in synthesizing N-Aryl-5-(R-benzyl)-1,3-thiazole-2-amines, highlighting its utility in heterocycle formation. These compounds were obtained through reactions with aryl- and 2-pyridylthioureas, demonstrating the potential of such derivatives in complex organic synthesis (Matiychuk et al., 2010).

Ring Transformation Processes

In another study, 2-(2-oxopropylthio)benzoxazoles underwent treatment with primary amines, leading to the formation of various thiazoles. This shows the capability of related compounds in ring transformations, which is a crucial process in pharmaceutical synthesis (Kalcheva et al., 1993).

Nucleophilic Substitution Reactions

A study highlighted the synthesis of 2-alkyl- and 2-arylaminobenzoxazoles and benzothiazoles from related chlorobenzoxazole and chlorobenzothiazole derivatives. This demonstrated the role of such compounds in facilitating nucleophilic substitution reactions (Khalaf et al., 2000).

Antitumor Properties

The synthesis of N-Acyl derivatives of arylamines, including benzothiazoles, revealed their significant role in antitumor activities. This study indicates the potential of such derivatives in cancer research and drug development (Chua et al., 1999).

Prodrug Synthesis

Benzothiazoles derivatives have been used in creating water-soluble prodrugs for antitumor compounds, enhancing their bioavailability and therapeutic potential (Bradshaw et al., 2002).

Synthesis of Acetamide Derivatives

N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)acetamide derivatives were synthesized using related chlorophenyl compounds, showing their utility in creating novel organic compounds (Yu et al., 2014).

Antimicrobial and Corrosion Inhibition

Benzothiazole derivatives were synthesized and shown to have both antimicrobial properties and potential as corrosion inhibitors, indicating their diverse applications (Nayak & Bhat, 2023).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(3-chloropropyl)-1H-benzimidazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3.ClH/c11-6-3-7-12-10-13-8-4-1-2-5-9(8)14-10;/h1-2,4-5H,3,6-7H2,(H2,12,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXJYOQAFGANML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NCCCCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Chloropropyl)-1H-1,3-benzodiazol-2-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2538136.png)

![6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2538144.png)

![N-(Cyanomethyl)-N-cyclopropyl-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2538145.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2538146.png)

![5-(2-chlorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2538147.png)

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2538150.png)

![1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2538151.png)